molecular formula C10H13BrN2Si B1283692 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 905966-34-9

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Cat. No. B1283692
Key on ui cas rn: 905966-34-9
M. Wt: 269.21 g/mol
InChI Key: XWDKTCNJXFYEOM-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

To a solution of 5-bromo-3-(2-(trimethylsilyl)ethynyl)pyridin-2-amine (B-7-2) (9.5 g, 35.3 mmol) in t-BuOH (100 mL) was added t-BuOK (10.5 g, 141.3 mmol). The mixture was stirred at 80° C. for 20 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. Then the mixture was cooled to room temperature. Concentrated hydrochoric acid (50 mL) was added to the mixture. Then the mixture was heated to reflux for 8 hours. TLC (Petroleum ether: EtOAc=5:1) showed that the reaction was complete. The mixture was cooled to room temperature and poured into water (100 mL). The mixture was filtered through a bed of Celite. The filtrate was diluted with water (100 mL) and made basic by the addition of 50% sodium hydroxide. The mixture was extracted with EtOAc (150 mL×3). The organic layers were washed with water (100 mL) and saturated sodium chloride (100 mL), dried over sodium sulfate and concentrated under reduced pressure to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine (B-7-3) (6.2 g, 88.6%) as a light yellow solid.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][Si](C)(C)C)[C:5]([NH2:8])=[N:6][CH:7]=1.CC([O-])(C)C.[K+].CCOC(C)=O.Cl>CC(O)(C)C.O>[Br:1][C:2]1[CH:3]=[C:4]2[CH:9]=[CH:10][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
10.5 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of Celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water (100 mL)
ADDITION
Type
ADDITION
Details
made basic by the addition of 50% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (150 mL×3)
WASH
Type
WASH
Details
The organic layers were washed with water (100 mL) and saturated sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 88.6%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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